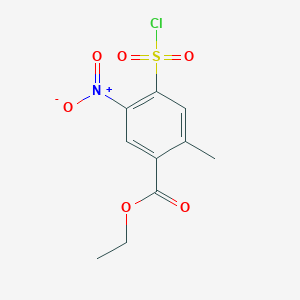
Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate is a chemical compound with the CAS Number: 2413904-22-8 . It has a molecular weight of 307.71 .
Molecular Structure Analysis
The InChI code for Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate is1S/C10H10ClNO6S/c1-3-18-10(13)7-5-8(12(14)15)9(4-6(7)2)19(11,16)17/h4-5H,3H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure. Chemical Reactions Analysis
Nitro compounds are quite unstable in the thermodynamic sense . For example, the heat of decomposition of nitromethane, a simple nitro compound, is 67.4kcal mol − 1 . The specific reactions involving Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate are not available in the search results.Applications De Recherche Scientifique
Parabens and Environmental Impact
- Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : This review discusses the presence and environmental fate of parabens, which are esters of para-hydroxybenzoic acid, similar in functionality to Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate. Parabens, used as preservatives in various products, have been found in water bodies, raising concerns about their ecological impact and biodegradability. The study suggests that while parabens are biodegradable, they persist in the environment due to continuous introduction, highlighting the need for research on the environmental behavior of related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Photosensitive Protecting Groups in Synthetic Chemistry
- Photosensitive Protecting Groups — A Review : This literature review highlights the role of photosensitive protecting groups, including nitrobenzyl derivatives, in synthetic chemistry. Such groups are crucial for the controlled release of reactive species, a concept potentially applicable to Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate for synthesizing complex molecules or in photolithography (Amit, Zehavi, & Patchornik, 1974).
Electrochemical Applications
- Electrochemical Surface Finishing and Energy Storage Technology : This review discusses the advancements in electrochemical technology using haloaluminate room-temperature ionic liquids, indicating the potential for compounds like Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate in electroplating and energy storage applications. The study underscores the evolving research in electrochemical applications that can benefit from novel chemical entities (Tsuda, Stafford, & Hussey, 2017).
Antioxidant Evaluation
- Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones : This research emphasizes the synthesis and evaluation of isoxazolone derivatives for their antioxidant properties. Given the chemical reactivity of Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate, it could serve as a precursor or intermediate in synthesizing compounds with potential antioxidant activities (Laroum, Boulcina, Bensouici, & Debache, 2019).
Propriétés
IUPAC Name |
ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO6S/c1-3-18-10(13)7-5-8(12(14)15)9(4-6(7)2)19(11,16)17/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNDNTDUOOXTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)S(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(benzo[d][1,3]dioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2799118.png)

![5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2799122.png)

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2799125.png)
![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2799127.png)



![(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2799132.png)
![N-(4-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2799133.png)
![N-allyl-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2799134.png)